An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and extensive data from analogous structures to present a detailed elucidation of its molecular architecture, physicochemical properties, and spectroscopic signature. A plausible, multi-step synthetic route is proposed, complete with a detailed experimental protocol and mechanistic insights. Furthermore, the guide explores the chemical reactivity of its key functional groups—the aromatic aldehyde and the chlorinated benzodioxine ring—and discusses its potential as a versatile synthetic intermediate in drug discovery programs. This document is structured to serve as a foundational reference for researchers investigating this and related benzodioxine scaffolds.
Introduction
The 1,3-benzodioxine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Its unique conformational properties and ability to act as a bioisosteric replacement for other aromatic systems have made it a valuable component in the design of novel therapeutic agents.[2][3] The introduction of specific substituents onto this core structure allows for the fine-tuning of electronic and steric properties, thereby modulating pharmacological activity.[4]
This guide focuses on a specific derivative, 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde . The molecule incorporates three key features: the 4H-1,3-benzodioxine core, a chlorine atom at the 6-position, and a carbaldehyde (aldehyde) group at the 8-position. The chlorine atom, an electron-withdrawing group, is expected to significantly influence the electron density of the aromatic ring, affecting both its reactivity and potential interactions with biological targets. The aldehyde group is a versatile functional handle, enabling a wide array of subsequent chemical transformations, making this molecule a potentially valuable intermediate for building more complex molecular architectures.[5]
The objective of this whitepaper is to provide a detailed, predictive, and scientifically grounded overview of this compound. By synthesizing data from closely related structures and applying first-principle chemical reasoning, we will construct a comprehensive profile covering its structural characterization, a robust synthetic strategy, and its potential utility in the field of drug development.
Molecular Structure and Physicochemical Properties
Chemical Identity
-
IUPAC Name: 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
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Molecular Formula: C₉H₇ClO₃
-
Molecular Weight: 200.60 g/mol
-
CAS Number: Not assigned (based on available data).
Structural Elucidation
The molecule consists of a benzene ring fused to a six-membered 1,3-dioxine ring. The dioxine ring adopts a non-planar conformation, likely a half-chair, to minimize steric strain. The chlorine atom is substituted at position 6, and the aldehyde group is at position 8.

Figure 1. 2D Chemical Structure.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of similar substituted benzaldehydes and benzodioxines.[6][7][8]
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¹H NMR (Proton Nuclear Magnetic Resonance): (500 MHz, CDCl₃)
-
δ ~10.2 ppm (s, 1H): Aldehydic proton (-CHO). The significant downfield shift is characteristic of protons attached to a carbonyl carbon.[9]
-
δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C7. It is ortho to the electron-withdrawing aldehyde group and meta to the chlorine, appearing as a doublet due to coupling with the C5 proton.
-
δ ~7.6 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C5. It is ortho to the chlorine atom and meta to the aldehyde, appearing as a doublet due to coupling with the C7 proton.
-
δ ~5.3 ppm (s, 2H): Methylene protons of the dioxine ring at C2 (-O-CH₂-O-). These protons are typically observed as a sharp singlet.
-
δ ~4.9 ppm (s, 2H): Methylene protons of the dioxine ring at C4 (-Ar-CH₂-O-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (125 MHz, CDCl₃)
-
δ ~189 ppm: Carbonyl carbon of the aldehyde group.
-
δ ~148-152 ppm: Aromatic quaternary carbons C4a and C8a, bonded to oxygen.
-
δ ~130-135 ppm: Aromatic carbons C6 (bonded to Cl) and C8 (bonded to CHO).
-
δ ~120-128 ppm: Aromatic CH carbons (C5, C7).
-
δ ~93 ppm: Methylene carbon of the dioxine ring at C2 (-O-CH₂-O-).
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δ ~65 ppm: Methylene carbon of the dioxine ring at C4 (-Ar-CH₂-O-).
-
-
Infrared (IR) Spectroscopy:
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~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretch of the aldehyde (Fermi resonance doublet).[6]
-
~1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[7]
-
~1600, ~1475 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the dioxine ether linkage.
-
~1050 cm⁻¹: Symmetric C-O-C stretch.
-
~800-900 cm⁻¹: C-H out-of-plane bending for the substituted aromatic ring.
-
~750 cm⁻¹: C-Cl stretch.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 200, with a characteristic M+2 peak at m/z = 202 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Major Fragments: Loss of H• (m/z = 199), loss of CHO• (m/z = 171), and fragments corresponding to the cleavage of the dioxine ring.
-
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Melting Point | 110 - 125 °C | Crystalline solid due to planar aromatic system and polar groups. |
| Boiling Point | > 350 °C | High boiling point expected due to high molecular weight and polarity. |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in water. | The polar aldehyde and ether groups confer some polarity, but the chlorinated aromatic core dominates. |
| LogP | ~2.5 | Calculated based on contributions from the benzodioxine core, chloro, and aldehyde groups. |
Synthesis and Mechanistic Insights
As this compound is not commercially available, a robust synthetic pathway is essential. The proposed synthesis begins with a commercially available starting material, 4-chlorophenol, and proceeds through the formation of the benzodioxine ring followed by regioselective formylation.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-CHO bond, suggesting a formylation reaction on a 6-chloro-4H-1,3-benzodioxine precursor. This precursor can be derived from 4-chlorosaligenin (4-chloro-2-(hydroxymethyl)phenol), which in turn comes from 4-chlorophenol.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
Step 1: Synthesis of 4-chloro-2-(hydroxymethyl)phenol
-
To a stirred solution of 4-chlorophenol (1 eq.) in aqueous sodium hydroxide (20%), add aqueous formaldehyde (37%, 1.5 eq.) dropwise at 10-15 °C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Acidify the mixture carefully with cold, dilute HCl to pH ~5-6, causing the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-2-(hydroxymethyl)phenol.
-
Causality: This is a base-catalyzed hydroxymethylation. The phenoxide is the active nucleophile, and the ortho-position is activated for electrophilic attack by the hydroxyl group.
-
Step 2: Synthesis of 6-chloro-4H-1,3-benzodioxine
-
Suspend 4-chloro-2-(hydroxymethyl)phenol (1 eq.) and paraformaldehyde (1.2 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.[1]
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 6-chloro-4H-1,3-benzodioxine.
-
Causality: This is an acid-catalyzed acetal formation. p-TSA protonates the formaldehyde, which is then attacked by the phenolic hydroxyl group, followed by intramolecular cyclization with the benzylic alcohol to form the stable six-membered dioxine ring.
-
Step 3: Formylation to 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0 °C.
-
Add anhydrous N,N-dimethylformamide (DMF, 3 eq.) dropwise with stirring, keeping the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[10]
-
Add a solution of 6-chloro-4H-1,3-benzodioxine (1 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-8 hours. Monitor by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize with a cold aqueous solution of sodium hydroxide until the mixture is basic (pH ~9-10).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[11] The electron-donating ether oxygens of the benzodioxine ring activate the aromatic system. Formylation is directed to the C8 position, which is ortho to the strongly activating -O-CH₂-Ar group and para to the other ether oxygen, overcoming the deactivating effect of the chlorine at C6.
-
Synthetic Workflow Visualization
Caption: Proposed synthetic workflow for the target molecule.
Reactivity and Potential Applications
Chemical Reactivity Analysis
The reactivity of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is dominated by its aldehyde functional group. Aromatic aldehydes are versatile intermediates capable of undergoing a wide range of transformations.[12][13]
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions with Grignard reagents, organolithium compounds, and Wittig reagents to form secondary alcohols or alkenes, respectively.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) will yield the corresponding secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for building libraries of compounds.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: It can participate in condensation reactions like the Perkin condensation to form α,β-unsaturated acids.[14]
The chlorinated aromatic ring is generally deactivated towards further electrophilic substitution but may undergo nucleophilic aromatic substitution under harsh conditions.
Role as a Synthetic Intermediate in Drug Discovery
This molecule is an excellent scaffold for generating compound libraries for high-throughput screening. The aldehyde serves as a key functional handle to introduce diversity. For example, by employing reductive amination with a library of diverse amines, a large set of novel N-substituted derivatives can be rapidly synthesized. These derivatives can then be screened for various biological activities.
The benzodioxine core itself is associated with a range of pharmacological effects, including anticancer, antibacterial, and α-adrenergic receptor antagonism.[4][15] Therefore, derivatives of this scaffold are promising candidates for new drug discovery programs.
Reactivity Pathway Visualization
Caption: Key chemical transformations of the aldehyde group.
Quality Control and Validation
A self-validating system for any synthesized batch of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm both purity and identity.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A sample should exhibit a single major peak, with purity typically reported as >95% area under the curve.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity for a crystalline solid.
-
-
Structural Confirmation:
-
The identity of the synthesized compound must be unequivocally confirmed by comparing the experimental spectroscopic data with the predicted values.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical environment of each proton and carbon, confirming the connectivity and substitution pattern.
-
Mass Spectrometry: Confirms the molecular weight and the presence of chlorine through the characteristic isotopic pattern.
-
IR Spectroscopy: Confirms the presence of key functional groups (aldehyde, ether, C-Cl).
-
A combination of these techniques provides a robust and self-validating confirmation of the molecular structure and purity of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde.
Conclusion
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde represents a promising yet underexplored chemical entity. This guide has provided a comprehensive, albeit predictive, framework for its molecular structure, properties, and synthesis. By leveraging data from analogous compounds, we have detailed its likely spectroscopic signatures, which are crucial for its identification and characterization. The proposed multi-step synthesis is based on reliable and well-established organic reactions, offering a clear path to obtaining this molecule for further research. The versatile reactivity of its aldehyde group positions this compound as a valuable intermediate for the synthesis of novel, biologically active molecules, particularly in the context of drug discovery. It is our hope that this technical guide will serve as a catalyst for future experimental investigation into this and related benzodioxine derivatives.
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